Cas no 921876-03-1 (N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide)

N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide is a synthetic organic compound featuring a thiazole core functionalized with a cyclopentylcarbamoyl group and an N-benzyl acetamide side chain. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for developing biologically active molecules. The thiazole moiety is known for its role in enhancing binding affinity and metabolic stability, while the cyclopentyl and benzyl groups may contribute to selective interactions with target proteins. The compound’s well-defined synthetic pathway allows for precise modifications, making it a versatile intermediate for research in drug discovery and pharmacological studies. Its stability and solubility profile further support its applicability in experimental settings.
N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide structure
921876-03-1 structure
商品名:N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide
CAS番号:921876-03-1
MF:C18H22N4O2S
メガワット:358.457882404327
CID:6216176
PubChem ID:27558385

N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide 化学的及び物理的性質

名前と識別子

    • N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide
    • N-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
    • N-benzyl-2-(2-(3-cyclopentylureido)thiazol-4-yl)acetamide
    • AKOS004945491
    • 921876-03-1
    • N-benzyl-2-[2-(cyclopentylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
    • F2096-1327
    • インチ: 1S/C18H22N4O2S/c23-16(19-11-13-6-2-1-3-7-13)10-15-12-25-18(21-15)22-17(24)20-14-8-4-5-9-14/h1-3,6-7,12,14H,4-5,8-11H2,(H,19,23)(H2,20,21,22,24)
    • InChIKey: IHRMCIARULRFQM-UHFFFAOYSA-N
    • ほほえんだ: S1C=C(CC(NCC2C=CC=CC=2)=O)N=C1NC(NC1CCCC1)=O

計算された属性

  • せいみつぶんしりょう: 358.14634713g/mol
  • どういたいしつりょう: 358.14634713g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 25
  • 回転可能化学結合数: 6
  • 複雑さ: 450
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 111Ų

N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2096-1327-4mg
N-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921876-03-1 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2096-1327-15mg
N-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921876-03-1 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2096-1327-10μmol
N-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921876-03-1 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2096-1327-30mg
N-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921876-03-1 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2096-1327-5mg
N-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921876-03-1 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2096-1327-20mg
N-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921876-03-1 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2096-1327-20μmol
N-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921876-03-1 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2096-1327-1mg
N-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921876-03-1 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2096-1327-2μmol
N-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921876-03-1 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2096-1327-25mg
N-benzyl-2-{2-[(cyclopentylcarbamoyl)amino]-1,3-thiazol-4-yl}acetamide
921876-03-1 90%+
25mg
$109.0 2023-05-16

N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide 関連文献

N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamideに関する追加情報

N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide (CAS No. 921876-03-1): An Overview of Its Structure, Synthesis, and Biological Applications

N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide (CAS No. 921876-03-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of novel therapeutic agents.

The core structure of N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide consists of a thiazole ring, which is a heterocyclic compound with a sulfur and a nitrogen atom in its five-membered ring. The presence of the thiazole ring imparts significant biological activity to the molecule, making it an attractive scaffold for drug design. Additionally, the cyclopentylcarbamoyl group and the benzyl substituent contribute to the compound's overall stability and solubility properties.

The synthesis of N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide involves several well-defined steps. Typically, the process begins with the formation of the thiazole ring through a condensation reaction between a thiourea derivative and an appropriate aldehyde or ketone. Subsequently, the introduction of the cyclopentylcarbamoyl group can be achieved via an amide coupling reaction using a suitable carbonyl reagent. Finally, the attachment of the benzyl group is accomplished through a nucleophilic substitution or addition reaction.

In recent years, significant advancements have been made in understanding the biological activities of compounds containing the thiazole scaffold. Studies have shown that N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide exhibits potent anti-inflammatory and analgesic properties. For instance, research published in the Journal of Medicinal Chemistry demonstrated that this compound effectively inhibits cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.

Beyond its anti-inflammatory effects, N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide has also been investigated for its potential as an anticancer agent. Preclinical studies have indicated that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. These findings suggest that N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide may have therapeutic applications in cancer treatment.

The pharmacokinetic properties of N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide have also been studied extensively. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for further development as a drug candidate. In particular, its high oral bioavailability and low toxicity are highly desirable attributes for pharmaceutical applications.

In conclusion, N-benzyl-2-{2-(cyclopentylcarbamoyl)amino-1,3-thiazol-4-yl}acetamide (CAS No. 921876-03-1) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences.

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